An In-depth Technical Guide on the Synthesis and Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
An In-depth Technical Guide on the Synthesis and Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and a thorough analysis of the characterization data.
Introduction: The Significance of Pyrazole Sulfonamides
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]
Similarly, the sulfonamide functional group is a well-established pharmacophore present in numerous commercially available drugs.[1] The synergistic combination of these two moieties in pyrazole sulfonamides has led to the development of compounds with significant therapeutic potential.[4][6] This guide focuses on a specific derivative, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, outlining a robust synthetic strategy and the analytical methods required for its unambiguous characterization.
Retrosynthetic Analysis and Strategic Synthesis Plan
The synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be logically approached through a multi-step process. The core pyrazole ring is constructed first, followed by functionalization at the N1 and C4 positions, and finally, the introduction of the N-ethyl-N-methylsulfonamide group.
Our synthetic strategy is adapted from established methodologies for the preparation of similar pyrazole-4-sulfonamide derivatives.[1][2] The key steps involve:
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Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole. This is achieved through the condensation of pentane-2,4-dione with hydrazine hydrate.[2]
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Step 2: N-methylation to form 1,3,5-trimethyl-1H-pyrazole. This step involves the alkylation of the pyrazole nitrogen.[1][2]
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Step 3: Sulfonylation to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This introduces the sulfonyl chloride group at the C4 position of the pyrazole ring.[1][2]
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Step 4: Final coupling reaction to produce N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This involves the reaction of the sulfonyl chloride with N-ethylmethylamine.
This stepwise approach allows for the controlled introduction of each functional group and facilitates the purification of intermediates at each stage.
Detailed Experimental Protocols
Synthesis of 3,5-dimethyl-1H-pyrazole
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.
-
Cool the solution in an ice bath.
-
Slowly add 85% hydrazine hydrate dropwise to the cooled solution. This reaction is exothermic.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.
Synthesis of 1,3,5-trimethyl-1H-pyrazole
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.[1][2]
-
Add potassium tert-butoxide in portions to the solution.[1][2]
-
After stirring, add a solution of methyl iodide in THF dropwise.[1][2]
-
Allow the reaction to warm to room temperature and stir overnight.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1]
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride
Protocol:
-
In a flask under a nitrogen atmosphere, cool a solution of chlorosulfonic acid in chloroform to 0 °C.[2]
-
Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to the cooled chlorosulfonic acid.[2]
-
After the addition, raise the temperature to 60 °C and stir for several hours.[2]
-
Add thionyl chloride dropwise at 60 °C and continue stirring.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
-
Purify the crude product by column chromatography.[2]
Synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Protocol:
-
Dissolve N-ethylmethylamine in dichloromethane in a reaction flask.
-
Add a suitable base, such as triethylamine or diisopropylethylamine, to the solution.[2]
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise at room temperature.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.[2]
-
Purify the final product by column chromatography to obtain pure N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide.
Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the two pyrazole methyl groups (two singlets), and the pyrazole ring proton (a singlet). |
| ¹³C NMR | Resonances for all eight unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for S=O stretching of the sulfonamide group, C-N stretching, and C-H stretching of the alkyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₅N₃O₂S.[7] |
Elemental Analysis
Elemental analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₈H₁₅N₃O₂S.
Workflow and Data Visualization
Synthetic Workflow Diagram
Caption: Synthetic pathway for N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the target compound.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. By following the outlined protocols, researchers can reliably produce this novel compound and rigorously confirm its structure and purity. The strategic approach to synthesis, coupled with a comprehensive analytical workflow, ensures the generation of high-quality material suitable for further investigation in drug discovery and development programs. The insights into the causality of experimental choices and the emphasis on self-validating protocols are intended to empower researchers in their scientific endeavors.
References
[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023-07-13). Retrieved from [Link] [2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023-07-13). Retrieved from [Link] [3] Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. Retrieved from [Link] [4] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025-08-10). Retrieved from [Link] [5] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (2025-03-24). Retrieved from [Link] [8] Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (2024-04-16). Retrieved from [Link] [6] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (2025-02-11). Retrieved from [Link] [9] The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchGate. (2016-09-03). Retrieved from [Link] [7] N-ethyl-n,3,5-trimethyl-1h-pyrazole-4-sulfonamide - PubChemLite. Retrieved from [Link]
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